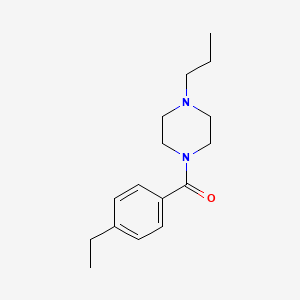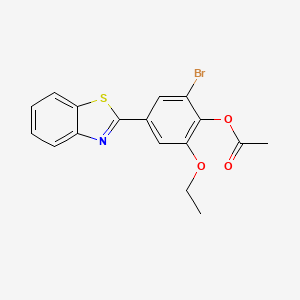
3-(4,5-diphenyl-1H-imidazol-2-yl)-2-methyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4,5-diphenyl-1H-imidazol-2-yl)-2-methyl-1H-indole, commonly known as DPH, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DPH belongs to the class of indole-based compounds and has been shown to possess a range of biological activities, including anti-inflammatory, anticancer, and antifungal properties.
Mécanisme D'action
The mechanism of action of DPH is not fully understood, but studies have suggested that it acts by inhibiting specific enzymes and signaling pathways in cells. For example, DPH has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. DPH has also been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
DPH has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory, anticancer, and antifungal properties, DPH has been shown to possess antioxidant properties by scavenging reactive oxygen species (ROS). DPH has also been shown to modulate the expression of genes involved in cell proliferation and apoptosis. Furthermore, DPH has been shown to possess neuroprotective properties by inhibiting the production of pro-inflammatory cytokines in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
DPH has several advantages for lab experiments, including its high yield and purity, as well as its well-established synthesis method. However, DPH also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations need to be considered when designing experiments involving DPH.
Orientations Futures
There are several potential future directions for research involving DPH. One area of interest is the development of DPH-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the investigation of DPH as a potential anticancer agent, either alone or in combination with other drugs. Furthermore, the neuroprotective properties of DPH could be explored for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, the potential use of DPH as a fungicide could be further investigated for agricultural applications.
Conclusion:
In conclusion, DPH is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The synthesis of DPH has been optimized to achieve high yields and purity, making it a suitable compound for further research. DPH has been shown to possess a range of biological activities, including anti-inflammatory, anticancer, and antifungal properties. While the mechanism of action of DPH is not fully understood, studies have suggested that it acts by inhibiting specific enzymes and signaling pathways in cells. The biochemical and physiological effects of DPH have been extensively studied, and several potential future directions for research involving DPH have been identified.
Méthodes De Synthèse
The synthesis of DPH involves the reaction of 2-methyl-1H-indole with 4,5-diphenyl-1H-imidazole-2-carbaldehyde in the presence of a base catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product. The synthesis of DPH has been optimized to achieve high yields and purity, making it a suitable compound for further research.
Applications De Recherche Scientifique
DPH has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. DPH has also been investigated for its anticancer properties, with studies showing that it induces apoptosis in cancer cells by activating caspase-3 and -9. Furthermore, DPH has been shown to possess antifungal properties by inhibiting the growth of Candida albicans.
Propriétés
IUPAC Name |
3-(4,5-diphenyl-1H-imidazol-2-yl)-2-methyl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3/c1-16-21(19-14-8-9-15-20(19)25-16)24-26-22(17-10-4-2-5-11-17)23(27-24)18-12-6-3-7-13-18/h2-15,25H,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKACVLWVUPWAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3=NC(=C(N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368910 |
Source


|
| Record name | 1H-Indole, 3-(4,5-diphenyl-1H-imidazol-2-yl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
662150-78-9 |
Source


|
| Record name | 1H-Indole, 3-(4,5-diphenyl-1H-imidazol-2-yl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5191876.png)
![2-(2-{[4-(2-furoyl)-1-piperazinyl]methyl}-1H-pyrrol-1-yl)pyrimidine trifluoroacetate](/img/structure/B5191897.png)


![4-[4-(dimethylamino)phenyl]-6-phenyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5191929.png)
![4-[(benzylthio)methyl]-N-(2-fluorophenyl)benzamide](/img/structure/B5191939.png)
![1-[2-(allyloxy)benzyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5191940.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4-pyridinyl)propanamide](/img/structure/B5191943.png)
![10-[({5-[(2,6-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetyl]-10H-phenothiazine](/img/structure/B5191948.png)
![2,2'-(2,6-pyridinediyl)bis[N-(3-ethynylphenyl)-1,3-dioxo-5-isoindolinecarboxamide]](/img/structure/B5191958.png)
![4-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyridinylmethyl)-2-pyrimidinamine](/img/structure/B5191970.png)

![3-butoxy-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5191981.png)
